3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid
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Overview
Description
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a propionic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often involving peripheral vasodilation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
It is known that piperidine derivatives can have various biological and pharmacological activities .
Action Environment
It has been shown that certain reactions involving piperidine derivatives can be carried out in water as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and propionic acid groups. One common method involves the use of esters of 3-oxocarboxylic acid, which undergoes a series of reactions including hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, utilizing catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation reactions . The process is designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic uses.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl-piperidin-1-yl)-acetic acid
- 6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and propionic acid groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmacological research .
Properties
IUPAC Name |
3-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-8-2-1-4-10(6-8)5-3-9(12)13/h8,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMLBQVNDDKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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